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Compound of Interest

Compound Name: YL-1-9

Cat. No.: B15583647

An In-depth Technical Guide to YL-0919 (Hypidone)

This document provides a comprehensive overview of the chemical properties,
pharmacological profile, and mechanisms of action of YL-0919 (also known as Hypidone), a
novel investigational antidepressant. The information is intended for researchers, scientists,
and professionals in the field of drug development.

Chemical Structure and Properties

YL-0919 is a novel compound identified for its potential as a fast-acting antidepressant.[1] Its
chemical identity is well-characterized, and it is typically used in research as the hydrochloride
salt.[2][3]

IUPAC Name: 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one[2] Developmental
Code Name: YL-0919, Hypidone[2]
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Identifier Value Reference

1339339-18-2 (free base),
CAS Number [2]
1339058-04-6 (HCI salt)

C18H22N202 (free base),
Molecular Formula [2][3]
C18H23CIN202 (HCI salt)

298.386 g-mol-1 (free base),
Molar Mass [2][3]
334.84 g-mol-1 (HCI salt)

0O=C1C=CC=CN1CC2(0O)CCN
SMILES [3]
(CC3=CC=CC=C3)CC2.[H]CI

BGMVOROUOUVVRV-
InChl Key [2]
UHFFFAOYSA-N (free base)
Purity >99% to >99.8% [4151161171
Appearance Solid white powder [61[71[8]

Synthesis Pathway

Detailed, step-by-step synthesis protocols for YL-0919 are not publicly available in the
reviewed literature. Multiple sources state that the compound was designed and synthesized
by the Department of Medicinal Chemistry at the Beijing Institute of Pharmacology and
Toxicology.[4][5][6][7][8] The development of YL-0919 was the result of a program to design
and synthesize a series of novel compounds to identify a candidate with a dual-action
mechanism as a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI).[4][8]

Pharmacological Profile and Mechanism of Action

YL-0919 is a multi-target agent, primarily characterized as a dual serotonin (5-HT) reuptake
inhibitor and 5-HT1A receptor partial agonist.[4][9] More recent studies have also identified it as
a full agonist at the 5-HT6 receptor and an agonist at the Sigma-1 receptor (S1R).[2][7][10] This
multi-faceted mechanism is believed to contribute to its potential for a rapid onset of
antidepressant and anxiolytic effects with fewer side effects compared to traditional SSRIs.[1]

Quantitative Pharmacological Data
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The binding affinities and functional activities of YL-0919 have been characterized in various in
vitro assays.

Table 1: Receptor Binding Affinity and Transporter Inhibition

Target Assay Type Value Reference
5-HT1A Receptor Binding Affinity (Ki) 0.19 # 0.02 nM [4]1[11]
Serotonin Transporter o o )

Binding Affinity (Ki) 0.72£0.10 nM [4][11]
(SERT)
Norepinephrine o o )

Binding Affinity (Ki) 650 nM [11]
Transporter (NET)
Dopamine Transporter o o )

Binding Affinity (Ki) 2652 nM [11]
(DAT)
5-HT Uptake (rat o

Inhibition (IC50) 1.78 £ 0.34 nM [4][11]

synaptosomes)

| 5-HT Uptake (hSERT cells) | Inhibition (IC50) | 1.93 £ 0.18 nM |[4][11] |

Table 2: Functional Activity

Assay Parameter Value Reference
[35S]-GTPyS
o Potency (EC50) 1.20 + 0.21 nM [4]
Binding
[35S]-GTPyS Binding Efficacy (Emax) 85.11 + 9.70% [4]

| cAMP Formation Inhibition | Inhibition (IC50) | ~23.9 nM |[11] |

Signaling Pathways

YL-0919's therapeutic effects are mediated through several interconnected signaling pathways.
Its primary dual action on the serotonin system is believed to produce a more robust and rapid
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increase in synaptic 5-HT levels than SSRIs alone.[1][6] Concurrently, its activity at the Sigma-
1 receptor initiates downstream signaling cascades that promote neuroplasticity.
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Caption: Dual-action mechanism of YL-0919 on the serotonin system.

The neurotrophic and synaptic effects of YL-0919 are linked to its activation of the Sigma-1
receptor, which in turn modulates the BDNF-mTOR pathway. This is thought to underlie its
ability to reverse stress-induced synaptic deficits and promote neuronal plasticity.[5][10][12]
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Caption: YL-0919's effect on the Sigma-1R/BDNF/mTOR neuroplasticity pathway.

Key Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15583647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While the synthesis protocol is proprietary, pharmacological studies have detailed the methods
used to characterize YL-0919's effects.

Chronic Unpredictable Stress (CUS) Rat Model

This protocol is widely used to induce depressive-like behaviors in rodents and assess the
efficacy of antidepressants.

e Animals: Male Sprague-Dawley rats are used.[4]

e Procedure: For 5 weeks, rats are subjected to a varying sequence of mild stressors, such as
food/water deprivation, cage tilt, soiled cage, and altered light/dark cycle.[4]

e Drug Administration: YL-0919 (e.g., 1.25 and 2.5 mg/kg) or a vehicle/positive control (e.g.,
Fluoxetine, 10 mg/kg) is administered orally (p.o. or i.g.) daily during the stress period.[4][5]

e Behavioral Endpoints:

o Sucrose Preference Test (SPT): Measures anhedonia. A decrease in sucrose preference
in stressed animals is expected, which is reversed by effective treatment.[5]

o Forced Swim Test (FST): Measures behavioral despair. Immobility time is recorded, which
is decreased by effective antidepressants.[5]

o Novelty-Suppressed Feeding Test (NSFT): Measures anxiety-like behavior. The latency to
eat in a novel environment is measured.[4][5]

o Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus, prefrontal
cortex) is collected to measure levels of proteins like BDNF, pCREB, synapsin |, and PSD95
via Western blotting.[4][5]

In Vitro [**S]-GTPyS Binding Assay

This assay is used to determine the functional activity (potency and efficacy) of a compound at
G-protein coupled receptors, such as the 5-HT1A receptor.

» Preparation: Membranes are prepared from rat hippocampal tissue.[4]
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e Procedure: Membranes are incubated with varying concentrations of YL-0919 in the
presence of GDP and [3*S]-GTPyS. Agonist binding to the receptor stimulates the exchange
of GDP for [3°S]-GTPyS on the G-protein.

o Measurement: The amount of bound [3*S]-GTPyS is quantified using liquid scintillation
counting.

e Analysis: Data are used to calculate EC50 (potency) and Emax (efficacy) values. For YL-
0919, the EC50 was 1.20 nmol/L and Emax was 85.11%, confirming its status as a potent
partial agonist.[4]

Western Blotting Protocol

This technique is used to quantify the expression levels of specific proteins in brain tissue.

o Sample Preparation: Hippocampal or cortical tissue is homogenized in lysis buffer containing
protease and phosphatase inhibitors. Protein concentration is determined using a BCA
assay.

o Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
o Transfer: Proteins are transferred from the gel to a PVDF membrane.

o Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against target proteins (e.g., BDNF, synapsin |, PSD95, pmTOR, mTOR) and a loading
control (e.g., B-actin).[5][7]

o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the signal is detected using an enhanced chemiluminescence
(ECL) system.

¢ Quantification: Band intensity is quantified using densitometry software and normalized to
the loading control.
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Caption: Standard experimental workflow for Western blotting analysis.
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Conclusion

YL-0919 (Hypidone) is a promising antidepressant candidate with a unique, multi-target
pharmacological profile. Its dual action as a potent 5-HT1A partial agonist and serotonin
reuptake inhibitor, combined with agonist activity at the Sigma-1 receptor, may offer a more
rapid onset of therapeutic action and an improved side-effect profile. In vivo studies have
consistently demonstrated its efficacy in reversing stress-induced behavioral deficits and
promoting synaptic plasticity through the BDNF-mTOR signaling pathway. While detailed
synthesis information is not public, the extensive pharmacological data provide a strong
foundation for its continued clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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